6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine CAS number
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine CAS number
An In-depth Technical Guide to 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine (CAS No. 1446334-75-3)
Introduction
6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. Its unique structural framework, characterized by a fused imidazole and pyridine ring system, makes it a privileged scaffold for the development of novel therapeutic agents.[1][2] The strategic placement of bromo, fluoro, and methyl substituents on this core structure imparts distinct physicochemical properties that are crucial for drug design, including enhanced lipophilicity and metabolic stability.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development. The Chemical Abstracts Service (CAS) has assigned the number 1446334-75-3 to this compound.[1]
Chemical Structure and Physicochemical Properties
The molecular architecture of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine is fundamental to its chemical behavior and biological activity. The fused ring system provides a rigid and planar core, while the substituents at the 2, 6, and 8 positions play a critical role in modulating its electronic and steric properties.
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Bromine at the 6-position: The presence of the bromine atom enhances the electrophilicity of the molecule, which can be advantageous for certain synthetic transformations.[1]
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Fluorine at the 8-position: The highly electronegative fluorine atom can increase metabolic stability and improve the compound's ability to bind to hydrophobic pockets within biological targets.[1]
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Methyl group at the 2-position: This group can also contribute to metabolic stability and influence the overall lipophilicity of the molecule.[1]
These structural features collectively contribute to a profile that is often sought after in the design of new drug candidates.[1]
| Property | Value |
| CAS Number | 1446334-75-3[1] |
| Molecular Formula | C₈H₆BrFN₂[1] |
| Molecular Weight | 229.05 g/mol [1] |
| InChI Key | UTGAEDZYNAJWRT-UHFFFAOYSA-N[1] |
Synthesis and Mechanistic Insights
The synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine typically involves a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine scaffold, followed by selective halogenation.
General Synthetic Approach
A common strategy for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[2][3][4] Subsequent halogenation steps introduce the bromo and fluoro substituents at the desired positions. The synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine can be conceptualized through the halogenation of 2-methylimidazo[1,2-a]pyridine.[1] This process requires careful selection of halogenating agents and control of reaction conditions to achieve the desired regioselectivity.[1] For instance, N-bromosuccinimide (NBS) is a common reagent for bromination, while Selectfluor is often employed for fluorination.[1]
Caption: Synthetic workflow for 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine.
Exemplary Experimental Protocol
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Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine: This precursor can be synthesized via established literature methods, such as the reaction of 2-aminopyridine with chloroacetone.
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Step 2: Bromination: To a solution of 2-methylimidazo[1,2-a]pyridine in a suitable solvent like dichloromethane or acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature to favor bromination at the 6-position. The reaction is monitored by TLC or LC-MS until completion.
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Step 3: Fluorination: The resulting bromo-intermediate is then subjected to fluorination using a reagent such as Selectfluor. The reaction conditions are optimized to introduce the fluorine atom at the 8-position.
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Step 4: Purification: The final product is purified using techniques like column chromatography to yield 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine of high purity.
Applications in Drug Discovery and Scientific Research
The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs, highlighting its therapeutic potential.[2][5] 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, as a derivative, is an active area of research for various therapeutic applications.
Anticancer and Antimicrobial Properties
Research has indicated that this compound and its analogs exhibit promising biological activities, including anticancer and antimicrobial properties.[1] Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis.[1] Its antimicrobial effects have been evaluated against a range of pathogens.[1] The proposed mechanism of action involves the inhibition of enzymes crucial for the survival of cancer cells or microbes.[1]
Caption: Potential mechanism of action for 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine.
Building Block in Organic Synthesis
Beyond its intrinsic biological activities, 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine serves as a versatile building block in organic synthesis.[1] The presence of multiple reaction sites allows for further functionalization to create a diverse library of compounds for screening in various drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of accidental exposure, it is crucial to follow standard first-aid procedures and seek medical attention if necessary.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine is a compound of significant interest in contemporary medicinal chemistry. Its well-defined structure, coupled with its promising biological activities, establishes it as a valuable scaffold for the design and synthesis of new therapeutic agents. Further research into its mechanism of action and the development of optimized synthetic routes will undoubtedly continue to unlock its full potential in the quest for novel treatments for a range of diseases.
References
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026, January 7). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [https://www.researchgate.net/publication/377075759_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Saudi Pharmaceutical Journal. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Retrieved from [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]
Sources
- 1. 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine | 1446334-75-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
